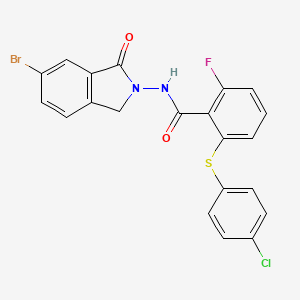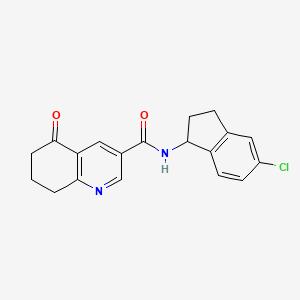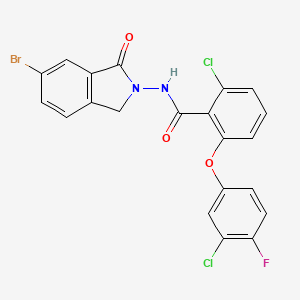
N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide, also known as BCI-121, is a novel small molecule inhibitor that has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide disrupts these processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit inflammation and reduce the production of pro-inflammatory cytokines. N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, one limitation of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide is its relatively low potency compared to other CK2 inhibitors. This may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide. One direction is to explore its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate the effects of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide on other cellular processes and pathways. Finally, further research is needed to optimize the synthesis and potency of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide for use in scientific experiments.
Métodos De Síntesis
The synthesis of N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide involves several steps, including the reaction of 5-bromo-1H-isoindole-2,3-dione with 4-chlorothiophenol, followed by the reaction of the resulting intermediate with 6-fluoro-2-nitrobenzamide. The final product is obtained after reduction of the nitro group using palladium on carbon and hydrogen gas.
Aplicaciones Científicas De Investigación
N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide has been studied extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClFN2O2S/c22-13-5-4-12-11-26(21(28)16(12)10-13)25-20(27)19-17(24)2-1-3-18(19)29-15-8-6-14(23)7-9-15/h1-10H,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHZBKXDDOVXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)N1NC(=O)C3=C(C=CC=C3SC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-3-oxo-1H-isoindol-2-yl)-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine](/img/structure/B7432772.png)
![Methyl 2-[2-(2,4-difluorophenyl)piperidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432775.png)
![2-[2-(2,4-Difluorophenyl)piperidin-1-yl]-5,6-difluoro-1,3-benzothiazole](/img/structure/B7432779.png)

![N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide](/img/structure/B7432788.png)
![Methyl 4-(5-azaspiro[2.6]non-7-en-5-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7432792.png)
![3-(difluoromethylsulfonyl)-N-[2-(4-ethoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B7432797.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide](/img/structure/B7432806.png)
![N-[1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-oxo-2H-isoquinoline-4-carboxamide](/img/structure/B7432828.png)
![4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide](/img/structure/B7432829.png)
![2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydrofuro[2,3-b]pyridin-5-yl)-6-fluorobenzamide](/img/structure/B7432838.png)
![N-[3,3-dimethyl-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7432853.png)
![3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)
